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Compound of Interest

2-[4-(4-

Compound Name: Fluorophenoxy)phenyllethan-1-
amine

CAS No.: 938270-27-0

Cat. No.: B3308443

Get Quote

Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers

This compound represents a specific regioisomer within the class of fluorinated phenoxy-
phenethylamines. It is structurally distinct from its benzylamine analogs (e.g., Safinamide
intermediates) and alpha-methyl homologs.

e IUPAC Name: 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine[1]

¢ Common Synonyms: 4-(4-Fluorophenoxy)phenethylamine; 4-(4-
Fluorophenoxy)benzeneethanamine.

+ CAS Number: Not widely indexed in public chemical registries for the free base.

o Note: The Hydrochloride Salt is tracked under PubChem CID 71757045.
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o Related Analog: 1-[4-(4-Fluorophenoxy)phenyllethanamine (a-methyl analog) has CAS
177842-45-4.

e InChlKey:VHLHAPIVYUGITN-UHFFFAOYSA-N (Free Base)[1]
e SMILES:NCCclccc(Oc2ccc(F)cc2)ccl
e Molecular Formula: C14H14FNO[1]

e Molecular Weight: 231.27 g/mol

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

o 4-Fluorophenoxy Moiety: A lipophilic, metabolically stable anchor (due to the para-fluorine)
that often improves blood-brain barrier (BBB) penetration and prevents metabolic oxidation
at the para position.

» Biphenyl Ether Linker: Provides rotational flexibility while maintaining a specific distance
between the aromatic core and the amine, critical for binding in hydrophobic pockets (e.qg.,
the entrance cavity of MAO-B).

o Ethylamine Side Chain: A classic monoaminergic motif that mimics endogenous
neurotransmitters (dopamine, norepinephrine), facilitating interaction with monoamine
transporters (MATs) and trace amine-associated receptors (TAARS).

Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis

The most robust synthetic route utilizes a Henry Reaction (Nitroaldol Condensation) followed
by reduction. This pathway avoids the use of sensitive organometallics and allows for
scalability.

Key Intermediates:

e Precursor A: 4-(4-Fluorophenoxy)benzaldehyde.
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 Intermediate B: 4-(4-Fluorophenoxy)-

-nitrostyrene.

Step-by-Step Synthesis Protocol
Step 1. Preparation of 4-(4-Fluorophenoxy)benzaldehyde
Type: Ullmann Ether Synthesis

o Reagents: 4-Fluorophenol (1.0 eq), 4-Bromobenzaldehyde (1.0 eq), Potassium Carbonate (

, 2.0 eq).

» Catalyst: Copper(l) lodide (Cul, 10 mol%), N,N-Dimethylglycine (20 mol%).
¢ Solvent: DMF or DMSO (Anhydrous).

e Procedure:

o

Charge a reaction vessel with 4-fluorophenol, 4-bromobenzaldehyde, and

under nitrogen atmosphere.

o Add Cul and ligand in DMF.
o Heat to 110°C for 12-16 hours. Monitor by TLC/HPLC.

o Workup: Cool to RT, dilute with water, extract with ethyl acetate. Wash organic layer with
1M NaOH (to remove unreacted phenol) and brine.

o Purification: Recrystallization from ethanol/water or flash chromatography
(Hexane/EtOAC).

Step 2: Henry Condensation (Nitrostyrene Formation)

Type: Nitroaldol Condensation

» Reagents: 4-(4-Fluorophenoxy)benzaldehyde (from Step 1), Nitromethane (excess, as
solvent/reagent), Ammonium Acetate (
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, 0.5 eq).

o Conditions: Reflux (approx. 100°C) for 4—6 hours.

e Mechanism: Base-catalyzed nucleophilic attack of nitronate on the aldehyde, followed by
dehydration.

o Workup: Remove excess nitromethane under reduced pressure. The residue often solidifies.
Recrystallize from isopropanol to obtain the yellow crystalline nitrostyrene.

Step 3: Reduction to Amine
Type: Hydride Reduction

e Reagents: Lithium Aluminum Hydride (

, 3.0 eq) or Borane-THF complex.

e Solvent: Anhydrous THF or Diethyl Ether.

e Procedure:

[¢]

Prepare a suspension of

in dry THF at 0°C under Argon.

o Add the nitrostyrene (dissolved in THF) dropwise to control exotherm.
o Reflux for 6-12 hours.

o Quenching (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH (
mL), then water (
mL).

o Filter the granular precipitate. Dry the filtrate and evaporate.
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¢ Salt Formation: Dissolve the crude oil in ethanol and add concentrated HCI or ethanolic HCI

to precipitate 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride.

Synthetic Workflow Diagram
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Caption: Figure 1. Convergent synthesis pathway via Ullmann coupling and Henry reaction.

Part 3: Physicochemical Properties

The following data is derived from computational models (ACD/Labs, ChemAxon) and

structural analogs.

Property Value biological Implication
] Optimal for CNS penetration
Molecular Weight 231.27 g/mol
(Rule of 5).
) Highly lipophilic; excellent BBB
LogP (Predicted) 3.2-35 .
permeability.
_ Low polar surface area favors
Topological PSA 26.02 A2 _
brain uptake.
Predominantly protonated at
pKa (Base) ~9.6 ] ]
physiological pH.
] Critical for receptor anchoring
H-Bond Donors 1 (Amine) ]
(e.g., Asp residue).
Flexible linker allows induced
Rotatable Bonds 5

fit in binding pockets.
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Part 4: Biological & Pharmaceutical Relevance
Mechanism of Action (SAR)

The 4-(4-fluorophenoxy)phenyl scaffold is a "privileged structure™ in neuropharmacology,
shared with drugs like Ralfinamide and Safinamide.

 MAO-B Inhibition: The biphenyl ether talil fits into the hydrophobic "entrance cavity" of the
Monoamine Oxidase B enzyme. The specific distance provided by the ethyl chain (vs. methyl
in benzylamines) may alter selectivity between MAO-A and MAO-B.

o Sodium Channel Blockade: Similar to Ralfinamide, the lipophilic fluorophenoxy group can
stabilize the inactivated state of voltage-gated sodium channels (

), suggesting potential in neuropathic pain management.

o Trace Amine-Associated Receptors (TAARL): Phenethylamines are classic ligands for
TAARL. The bulky 4-phenoxy substitution may modulate activity from agonist to antagonist

or alter potency.

Signaling Pathway Interaction
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Caption: Figure 2. Putative pharmacological targets and downstream physiological effects.

Part 5: Safety & Handling
Hazard Identification (GHS)

As a primary phenethylamine, the compound should be treated as a Corrosive and Acute Toxin.
o H314: Causes severe skin burns and eye damage (due to basic amine).
e H302: Harmful if swallowed.

o H335: May cause respiratory irritation.

Storage & Stability

e Free Base: Sensitive to

(carbamate formation). Store under Argon/Nitrogen at -20°C.

o Hydrochloride Salt: Hygroscopic. Store in a desiccator at 4°C. Stable for >2 years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. PubChemlLite - 2-[4-(4-fluorophenoxy)phenyllethan-1-amine hydrochloride (C14H14FNO)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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